Chol-5-en-24-al-3beta-ol
Description
Classification as a Steroid 24-Aldehyde and Vitamin D3 Derivative
Chol-5-en-24-al-3beta-ol is chemically classified as a steroid 24-aldehyde. medchemexpress.comglpbio.com This designation indicates it possesses the characteristic tetracyclic steroid nucleus and features an aldehyde functional group (-CHO) at the 24th carbon position of the side chain. The name also specifies a hydroxyl group (-OH) at the 3-beta position and a double bond at the 5th carbon position of the steroid core.
Furthermore, it is identified as a derivative of Vitamin D3. medchemexpress.comglpbio.com Vitamin D is technically not a true vitamin as it can be synthesized by the body and functions as a steroid hormone. ahajournals.org The synthesis of Vitamin D3 (cholecalciferol) originates from cholesterol and is a multi-step process. ahajournals.org this compound is noted as a useful compound for its biological activity or as an intermediate that can be converted to other biologically active steroids. glpbio.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-((R)-5-oxopentan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Molecular Formula | C26H42O2 |
| Synonyms | Vitamin D3 derivative |
| Classification | Steroid 24-aldehyde, Vitamin D3 Derivative medchemexpress.comglpbio.com |
Significance of Sterol Aldehydes in Biological Systems
Sterol aldehydes, the class to which this compound belongs, are significant molecules in various biological contexts. They often act as key intermediates in the metabolism and degradation of other important steroids.
Elevated levels of certain cholesterol aldehydes, such as 3β-hydroxy-5-oxo-5,6-secocholestan-6-al (secosterol-A), have been found in human atherosclerotic plaques and in brain tissues affected by neurodegenerative diseases like Alzheimer's. nih.gov These compounds can induce pro-inflammatory responses, and their aldehyde function is reactive, allowing them to form covalent bonds (Schiff bases) with proteins. nih.gov This protein binding appears to be a critical mechanism for their pro-inflammatory activity. nih.gov
In the context of corticosteroid metabolism, steroidal enol aldehydes are recognized as important intermediates. researchgate.netresearchgate.net For instance, they are involved in the Mattox rearrangement, a process related to the metabolism of corticosteroids that have a dihydroxyacetone side chain. researchgate.netresearchgate.net The study of these aldehyde intermediates is crucial for understanding the metabolic pathways and potential biological activities of the parent steroid compounds. researchgate.net
Overview of Academic Research Directions for Structurally Related Steroids
The study of this compound is part of a broader research effort into the synthesis, metabolism, and therapeutic potential of various steroids. Research on structurally related compounds provides insight into the potential applications and biological roles of this specific aldehyde.
Synthetic Sterols: Research into synthetic sterols, such as 24-Propylidenecholest-5-en-3 beta-ol, explores their potential as therapeutic agents. ontosight.ai These studies investigate how modifications to the sterol structure affect biochemical pathways, cell membrane interactions, and their potential to modulate cholesterol levels. ontosight.ai
Phytosterols (Plant Sterols): Compounds like stigmasterol (B192456), a plant sterol, are studied for their ability to lower plasma cholesterol levels by inhibiting its intestinal absorption. researchgate.net Research has shown that stigmasterol can also inhibit cholesterol biosynthesis. researchgate.net These findings highlight the therapeutic potential of sterols in managing cholesterol.
Ketosteroids: This subclass of steroids, containing a ketone group, is investigated for a wide range of biological activities, including potential anti-inflammatory and anticancer properties. mdpi.com The position of the ketone group significantly influences the molecule's biological function. mdpi.com
Metabolic Intermediates: A significant area of research focuses on steroidal aldehydes as metabolic intermediates. researchgate.netresearchgate.net Understanding the formation and subsequent reactions of these aldehydes is key to deciphering the metabolic fate of widely used corticosteroid drugs like dexamethasone (B1670325) and betamethasone. researchgate.net This research can also shed light on the biological activity of the aldehyde derivatives themselves. researchgate.net
Table 2: Examples of Structurally Related Steroids and Their Research Focus
| Compound Class | Example Compound(s) | Primary Research Focus |
|---|---|---|
| Secosterols | Secosterol-A, Secosterol-B | Role in inflammation and neurodegenerative diseases. nih.gov |
| Corticosteroid Metabolites | Enol aldehydes of cortisol | Intermediates in metabolic dehydroxylation pathways. researchgate.net |
| Synthetic Sterols | 24-Propylidenecholest-5-en-3 beta-ol | Therapeutic agents for modulating cholesterol or specific biochemical pathways. ontosight.ai |
| Phytosterols | Stigmasterol, Campesterol | Cholesterol absorption inhibition, biosynthesis inhibition, anti-inflammatory effects. researchgate.net |
| Ketosteroids | Stigmasta-4,24(25)-dien-3-one | Cytotoxic, anti-inflammatory, and anticancer activities. mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O2/c1-16(5-4-14-25)20-8-9-21-19-7-6-17-15-18(26)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,14,16,18-22,26H,4-5,7-13,15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTDPIQLKVFPBU-OLSVQSNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306986 | |
| Record name | (3β)-3-Hydroxychol-5-en-24-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27460-33-9 | |
| Record name | (3β)-3-Hydroxychol-5-en-24-al | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27460-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β)-3-Hydroxychol-5-en-24-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physiological and Pathophysiological Relevance of Chol 5 En 24 Al 3beta Ol
Role in Vitamin D Metabolism and Signaling Cascades
Chol-5-en-24-al-3beta-ol is structurally related to precursors of both cholesterol and vitamin D. The synthesis of vitamin D3 (cholecalciferol) in the skin is initiated from 7-dehydrocholesterol, a direct precursor in one of the major cholesterol biosynthesis pathways. nih.govpatsnap.com When skin is exposed to UVB radiation, 7-dehydrocholesterol is converted into pre-vitamin D3, which then isomerizes to cholecalciferol. patsnap.com This molecule subsequently undergoes hydroxylations in the liver and kidneys to become the active hormone, 1,25-dihydroxyvitamin D3 (calcitriol), which is a key regulator of calcium homeostasis and numerous other cellular processes. nih.govpatsnap.com
While this compound is sometimes referred to as a "Vitamin D3 derivative," this classification primarily stems from its steroidal backbone, which is shared with vitamin D precursors. glpbio.commedchemexpress.cn Its direct role as a metabolite in the primary vitamin D activation pathway (cholecalciferol -> calcifediol -> calcitriol) is not well-established. Instead, its significance more likely lies in the broader context of sterol metabolism, which provides the foundational molecules for both cholesterol and vitamin D synthesis. nih.gov The enzymatic pathways governing cholesterol synthesis, including modifications at the C24 position, are critical for maintaining the pool of precursors available for vitamin D production. acs.org Therefore, the regulation of enzymes that could potentially produce or metabolize this compound may indirectly influence vitamin D signaling by modulating the availability of 7-dehydrocholesterol.
Potential Contributions to Endocrine Regulation, including Steroid Hormone Synthesis
Cholesterol is the essential precursor for the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones like testosterone and estrogen. serenitynp.comnih.gov The production of these hormones begins with the conversion of cholesterol to pregnenolone (B344588), a rate-limiting step that occurs within the mitochondria of steroidogenic tissues such as the adrenal glands, testes, and ovaries. nih.gov
The involvement of this compound in endocrine regulation is linked to its position within the greater network of sterol metabolism. The synthesis and degradation of various sterols are tightly controlled to ensure an adequate supply of cholesterol for hormone production. serenitynp.com Intermediates in the cholesterol biosynthetic pathway, including various oxysterols (oxygenated derivatives of cholesterol), can act as signaling molecules themselves, often by activating nuclear receptors like the Liver X Receptors (LXRs). These receptors play a pivotal role in regulating the expression of genes involved in cholesterol transport and metabolism. nih.gov
Given its structure as a C24-aldehyde, this compound is an oxysterol. The enzymatic modification of the cholesterol side chain, including oxidation at the C24 position, is a key step in generating biologically active sterols. researchgate.net These oxysterols can influence steroidogenesis by modulating the activity of enzymes and transport proteins required for hormone synthesis. While direct studies on this compound are limited, research on related C24-functionalized sterols demonstrates their capacity to serve as intermediates and modulators in these complex pathways. researchgate.netnih.gov
| Key Process | Precursor Molecule | Key End Products |
| Steroidogenesis | Cholesterol | Cortisol, Aldosterone, Testosterone, Estrogen |
| Vitamin D Synthesis | 7-Dehydrocholesterol | 1,25-Dihydroxyvitamin D3 (Calcitriol) |
| Bile Acid Synthesis | Cholesterol | Cholic Acid, Chenodeoxycholic Acid |
This table provides an overview of major metabolic pathways originating from cholesterol and its precursors.
Implications in Disease Development and Progression
The metabolism of cholesterol is frequently reprogrammed in cancer cells to support rapid proliferation and membrane synthesis. nih.govnih.gov This has led to increasing interest in targeting cholesterol metabolic pathways as a therapeutic strategy. Oxysterols, as a class, have demonstrated varied effects on cancer cells, with some promoting and others inhibiting tumor growth. nih.gov Certain oxysterols can induce apoptosis (programmed cell death) or cell cycle arrest in cancer cells. walshmedicalmedia.comresearchgate.net
For example, studies on other C24-functionalized sterols, such as 24-ethyl-cholestane-3β,5α,6α-triol, have shown significant antitumor activity against various sarcomas and Hodgkin lymphomas in preclinical and compassionate use settings. walshmedicalmedia.comcapes.gov.br These compounds are thought to exert their effects by modulating cholesterol efflux, signaling pathways like Akt, or activating LXR nuclear receptors. researchgate.net Aldehydic sterols, in particular, can be reactive and may form adducts with cellular components, potentially leading to cytotoxicity in cancer cells. nih.gov While direct evidence for this compound is not yet prevalent, its identity as an oxysterol places it within a class of compounds with established relevance to cancer biology.
| Oxysterol Type | Reported Effect in Cancer Models | Potential Mechanism of Action |
| 25-hydroxycholesterol (25-HC) | Increased migration and invasion (Lung Adenocarcinoma) | Pro-inflammatory signaling |
| 24-ethyl-cholestane-3β,5α,6α-triol | Complete/Partial Response (Sarcomas, Hodgkin Lymphoma) | Induction of apoptosis, LXR modulation |
| General Oxysterols | G1 cell cycle arrest or apoptosis | Modulation of cholesterol efflux, Akt signaling |
This table summarizes the reported activities of various oxysterols in cancer research.
For instance, the enzyme 5α-cholest-8(14)-en-3β-ol-15-one has been shown to be a potent inhibitor of cholesterol synthesis and can lower levels of low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol in animal models. nih.gov This highlights how specific sterol intermediates can have profound effects on lipoprotein profiles. As a C24-aldehyde, this compound is a substrate or product of oxidative enzymes within this pathway, and its levels could reflect the activity of key regulatory enzymes. Dysregulation of these enzymes can lead to the accumulation of specific sterol intermediates, a hallmark of certain genetic lipid disorders. nih.gov Furthermore, vitamin D status itself has been linked to lipid profiles, with deficiency correlated with atherogenic profiles and supplementation showing potential to lower total cholesterol and LDL levels. nih.gov
The brain is the most cholesterol-rich organ, and maintaining cholesterol homeostasis is critical for its function. nih.govresearchgate.net While the blood-brain barrier isolates the brain from circulating cholesterol, it allows for the passage of certain oxysterols. nih.govresearchgate.net This transport system is crucial for cholesterol turnover in the central nervous system. Two key oxysterols in the brain are 24S-hydroxycholesterol (24S-OHC), which is formed in neurons and flows out of the brain, and 27-hydroxycholesterol (27-OHC), which flows from the circulation into the brain. nih.gov
An imbalance in these oxysterols is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD). nih.govki.se For instance, 27-OHC has been shown to antagonize the protective effects of 24S-OHC and may be a link between high peripheral cholesterol and AD risk. nih.gov Steroidal aldehydes, a category that includes this compound, have been shown to be particularly reactive. nih.gov Cholesterol-derived aldehydes can covalently modify proteins, including amyloid-beta (Aβ) and p53, promoting their aggregation and contributing to cellular toxicity. nih.gov This protein misfolding is a central mechanism in many neurodegenerative diseases. Given that these aldehydes can be formed through oxidative stress, their presence could link inflammation and lipid peroxidation to neuronal damage. nih.gov By analogy, this compound could participate in these neurotoxic pathways if present in the central nervous system.
The immune system and lipid metabolism are deeply intertwined. Cholesterol is essential for the integrity of immune cell membranes and the formation of lipid rafts, which are platforms for cell signaling and antigen presentation. nih.gov Oxysterols are emerging as important signaling molecules in immunity. They can influence the function of various immune cells, including dendritic cells (DCs), macrophages, and lymphocytes.
For example, activation of the LXR receptor, for which some oxysterols are natural ligands, can decrease the expression of key chemokine receptors on dendritic cells, hampering their ability to migrate and initiate an adaptive immune response against tumors. nih.gov Vitamin D, a related sterol hormone, is a well-known immunomodulator that can influence both innate and adaptive immunity. nih.gov Given that this compound is a steroidal aldehyde, it has the potential to be immunologically active. Reactive aldehydes can form adducts with proteins, creating neoantigens or altering protein function, which can trigger or modulate immune responses. nih.gov
Biomarker Potential in Diagnostic and Prognostic Applications.
Cholesterol and its various oxidized derivatives, collectively known as oxysterols, have garnered significant attention for their potential to serve as biomarkers in a range of human diseases. These molecules are integral to numerous physiological processes, and alterations in their concentrations can reflect underlying pathological states. The exploration of oxysterols in clinical diagnostics is predicated on their involvement in conditions such as cardiovascular disease, neurodegenerative disorders, and metabolic syndrome.
Despite the broad interest in this class of compounds, specific research detailing the utility of this compound as a diagnostic or prognostic marker is not available in the current body of scientific literature. While studies have focused on other oxysterols, such as 24S-hydroxycholesterol in the context of Alzheimer's disease, similar investigations into this compound have not been published.
The potential utility of any molecule as a biomarker is contingent upon rigorous validation through clinical studies. Such studies would need to establish a clear correlation between the levels of this compound and the presence, severity, or progression of a specific disease. Furthermore, the sensitivity and specificity of the compound as a biomarker would need to be determined to ensure its clinical relevance.
Table 1: Investigated Biomarker Applications of Related Oxysterols
| Oxysterol | Associated Conditions | Potential Application |
| 24S-hydroxycholesterol | Alzheimer's Disease, Multiple Sclerosis | Diagnosis, Monitoring Disease Progression |
| 7-ketocholesterol | Atherosclerosis, Oxidative Stress | Indicator of Lipid Peroxidation |
| 7β-hydroxycholesterol | Atherosclerosis, Oxidative Stress | Indicator of Lipid Peroxidation |
It is important to note that the information presented in the table above pertains to other oxysterols and is provided for context on the broader field of research. There is currently no comparable data for this compound.
Future research may yet uncover a role for this compound in diagnostic and prognostic applications. Advances in analytical techniques, such as mass spectrometry, have enhanced the ability to detect and quantify a wide array of lipid molecules, which may facilitate the investigation of less-studied oxysterols like this compound. However, until such research is conducted and published, its potential as a biomarker remains speculative.
Chemical Synthesis and Derivatization Strategies for Research and Application
Total Synthesis and Semisynthesis of Chol-5-en-24-al-3beta-ol
The preparation of this compound can be approached through both total synthesis and, more commonly, semisynthesis starting from readily available sterol precursors.
Total Synthesis: The total synthesis of a complex sterol like this compound is a formidable challenge due to the presence of a rigid tetracyclic core and multiple stereocenters. While the total synthesis of cholesterol itself was a landmark achievement in organic chemistry, such lengthy and often low-yielding routes are generally not practical for producing analogs for biological studies. Historic total syntheses of cholesterol by Robinson and Woodward laid the groundwork for complex steroid synthesis. These routes typically involve the construction of the fused ring system followed by the intricate installation of the side chain. A hypothetical total synthesis of this compound would likely follow a convergent strategy, where the steroidal nucleus and the side chain are synthesized separately and then coupled.
Semisynthesis: Semisynthesis from abundant natural sterols like cholesterol or plant-derived sterols such as stigmasterol (B192456) is the more feasible and widely employed approach. A plausible and efficient route to this compound involves the selective oxidation of the corresponding C-24 alcohol, (24S)-hydroxycholesterol or (24R)-hydroxycholesterol.
A key transformation is the selective oxidation of the primary or secondary alcohol at the C-24 position without affecting the 3β-hydroxyl group or the Δ⁵ double bond in the sterol nucleus. This can be achieved through a variety of modern selective oxidation methods. For instance, the use of sterically hindered or chemoselective oxidizing agents is paramount.
One potential route involves the protection of the 3β-hydroxyl group, for example as an acetate (B1210297) or a silyl (B83357) ether, followed by oxidation of the C-24 alcohol. Subsequent deprotection would then yield the desired product. A variety of reagents can be employed for the oxidation step, with the choice of reagent being critical to favor the aldehyde over the carboxylic acid. Milder oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane are often used for the conversion of alcohols to aldehydes.
A reported method for the oxidation of the related 24-hydroxycholesterol (B1141375) to 24-ketocholesterol (B8324542) utilized a t-butyl nitrite/2,2,6,6-tetramethylpiperidine N-oxyl radical (TEMPO)/FeCl₃ catalyst system for aerobic oxidation, achieving a high yield. nih.gov While this yields a ketone, modification of the catalyst system or reaction conditions could potentially favor the formation of the aldehyde from a primary C-24 alcohol precursor.
| Starting Material | Key Transformation | Reagents | Product |
| (24S/R)-hydroxycholesterol | Protection of 3β-OH | Acetic anhydride, pyridine | 3β-acetoxy-chol-5-en-24-ol |
| 3β-acetoxy-chol-5-en-24-ol | Selective oxidation of C-24 OH | PCC, PDC, or Dess-Martin periodinane | 3β-acetoxy-chol-5-en-24-al |
| 3β-acetoxy-chol-5-en-24-al | Deprotection of 3β-OH | Mild base (e.g., K₂CO₃, MeOH) | This compound |
Preparation of Analogs for Structure-Activity Relationship (SAR) Studies
To investigate the biological importance of the aldehyde functionality and other structural features of this compound, the synthesis of a variety of analogs is essential for structure-activity relationship (SAR) studies. These studies help to identify the key molecular interactions responsible for its biological activity.
Modification of the C-24 Aldehyde Group: The aldehyde group at C-24 is a prime target for modification. A series of analogs can be prepared to probe the effects of varying the electronic and steric properties at this position.
Oxidation State: The aldehyde can be reduced to the corresponding alcohol ((24S/R)-hydroxycholesterol) or oxidized to the carboxylic acid (cholenic acid). This helps determine if the carbonyl group and its electrophilicity are crucial for activity.
Chain Extension/Modification: Homologation of the aldehyde to introduce a longer carbon chain or the introduction of different functional groups via Wittig-type reactions or other carbon-carbon bond-forming reactions can provide insights into the spatial requirements of the binding pocket.
Functional Group Interconversion: The aldehyde can be converted to other functional groups such as an oxime, hydrazone, or semicarbazone. These modifications alter the hydrogen bonding capacity and electronic nature of this position.
Modification of the Steroid Nucleus: While keeping the C-24 aldehyde constant, modifications to the sterol core can also be explored.
A/B Ring Junction: The stereochemistry of the A/B ring fusion (cis or trans) can be altered.
Hydroxylation Pattern: Introduction or removal of hydroxyl groups at other positions on the steroid nucleus can be investigated.
Aromaticity: Aromatization of one of the rings, for example, the A-ring to form an aromatic A-ring analog, can significantly alter the shape and electronic properties of the molecule.
| Analog Type | Modification Strategy | Purpose of Modification |
| C-24 Oxidation State Analogs | Reduction to alcohol, oxidation to carboxylic acid | Determine the importance of the aldehyde carbonyl. |
| C-24 Functional Group Analogs | Conversion to oximes, hydrazones, etc. | Probe electronic and hydrogen bonding requirements. |
| Steroid Nucleus Analogs | Alteration of ring fusion, hydroxylation, or aromaticity | Investigate the role of the steroid core in binding. |
| Side Chain Length Analogs | Synthesis of shorter or longer side chains | Determine the optimal side chain length for activity. |
Development of Chemical Probes and Affinity Reagents
To identify the cellular targets and binding partners of this compound, the development of chemical probes and affinity reagents is indispensable. These tools are designed to interact with and report on the localization and interactions of the parent molecule.
Fluorescent Probes: Fluorescently labeled analogs of this compound can be used to visualize its subcellular distribution and trafficking in living cells using fluorescence microscopy. A common strategy is to attach a fluorescent dye, such as a BODIPY or a naphthalimide fluorophore, to the sterol. researchgate.netnih.gov The attachment point is critical to minimize perturbation of the molecule's biological activity. The 3β-hydroxyl group or the terminus of the side chain are often chosen as attachment points for a linker connected to the fluorophore.
Photoaffinity Probes: Photoaffinity labeling is a powerful technique to covalently label binding proteins. A photoaffinity probe is an analog of this compound that contains a photoreactive group, such as a diazirine or an aryl azide. nih.gov Upon photoactivation with UV light, this group forms a highly reactive species that can form a covalent bond with nearby amino acid residues in the binding pocket of a target protein. The aldehyde at C-24 could potentially be a site for the introduction of such a photoreactive group, or it could be introduced at other positions on the sterol scaffold. The probe would also typically contain a tag, such as an alkyne or biotin, for subsequent enrichment and identification of the labeled proteins by mass spectrometry.
Affinity Chromatography Reagents: For the purification of binding proteins, an analog of this compound can be immobilized on a solid support, such as agarose (B213101) beads. This is typically achieved by introducing a linker with a reactive functional group (e.g., a carboxylic acid or an amine) that can be coupled to the support. The C-24 aldehyde itself could be used as a reactive handle for immobilization via reductive amination. The resulting affinity matrix can be used to capture binding proteins from cell lysates, which can then be eluted and identified.
| Probe/Reagent Type | Key Feature | Application |
| Fluorescent Probe | Covalently attached fluorophore | Visualization of subcellular localization and trafficking. |
| Photoaffinity Probe | Photoreactive group (e.g., diazirine) and a tag | Covalent labeling and identification of binding proteins. |
| Affinity Chromatography Reagent | Immobilized on a solid support | Purification of binding proteins from complex mixtures. |
Stereoselective Synthesis Approaches for Chiral Centers
The biological activity of sterols is often highly dependent on their stereochemistry. This compound has several chiral centers, including those in the steroid nucleus and potentially at C-24 if the aldehyde is derived from a chiral precursor. Controlling the stereochemistry during synthesis is therefore of utmost importance.
The stereochemistry of the tetracyclic core is typically inherited from the starting material in a semisynthetic approach. The main challenge lies in the stereoselective construction of the side chain, particularly if modifications are introduced that create new chiral centers.
For the synthesis of C-24 substituted sterols, several stereoselective methods have been developed. For instance, the Sharpless asymmetric dihydroxylation has been successfully used to introduce hydroxyl groups at C-24 and C-25 with high stereoselectivity, starting from a Δ²⁴-unsaturated precursor like desmosterol (B1670304). nih.govacs.org This approach can provide access to specific stereoisomers of 24-hydroxycholesterol, which can then be oxidized to the corresponding aldehyde.
Another powerful tool for stereoselective synthesis is the use of chiral auxiliaries or catalysts to control the stereochemical outcome of reactions that form new chiral centers on the side chain. For example, asymmetric aldol (B89426) reactions or Michael additions to α,β-unsaturated aldehydes on the side chain can be employed to build up the side chain with a high degree of stereocontrol.
The natural (R) configuration at C-20 determines the "right-handed" conformation of the side chain, which is crucial for many biological interactions. mdpi.com Synthetic strategies must therefore preserve this key stereocenter.
| Chiral Center(s) | Synthetic Challenge | Stereoselective Approach |
| Steroid Nucleus | Multiple contiguous stereocenters | Use of chiral starting materials from natural sources. |
| C-20 | Preservation of the natural (R) configuration | Careful selection of reactions that do not epimerize this center. |
| C-24 | Introduction of a new stereocenter via side-chain modification | Asymmetric reactions such as Sharpless dihydroxylation, use of chiral auxiliaries or catalysts. |
Advanced Analytical Methodologies for Detection, Quantification, and Characterization of Chol 5 En 24 Al 3beta Ol
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the isolation and analysis of Chol-5-en-24-al-3beta-ol, providing the necessary separation from complex biological or synthetic mixtures.
High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sterols and their derivatives, including this compound. Its high resolution and sensitivity make it suitable for both isolating the compound and quantifying its presence. The selection of the stationary and mobile phases is critical for achieving optimal separation.
For compounds with structural similarity, such as the related 3beta-hydroxy-5-cholestenoic acid, reversed-phase columns like C18 are commonly employed nih.gov. A gradient elution with a mobile phase consisting of a mixture of aqueous and organic solvents, such as methanol (B129727) or acetonitrile (B52724) with additives like acetic acid, allows for the effective separation of cholestenoic acids from other plasma constituents researchgate.net. Given the structural similarities, a similar approach would be effective for this compound. Detection is typically achieved using UV detectors, often at lower wavelengths (around 210 nm), or more advanced detectors like evaporative light scattering detectors (ELSD) or mass spectrometers.
Table 1: Illustrative HPLC Parameters for Analysis of Structurally Similar Steroids
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Methanol/Acetonitrile mixture (e.g., 50:50 v/v) with 0.1% Acetic Acid |
| Gradient | Linear gradient from 70% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
This table presents a typical starting point for method development for this compound based on methods for related compounds.
Gas Chromatography (GC) Coupled with Detection Systems, including Derivatization Strategies
Gas Chromatography (GC) is a powerful tool for the analysis of volatile compounds. However, due to the low volatility and polar nature of sterols like this compound, derivatization is an essential prerequisite for successful GC analysis. Derivatization increases the volatility and thermal stability of the analyte, and can also improve chromatographic behavior and detector response.
The most common derivatization strategy for compounds containing hydroxyl groups is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether phenomenex.comsemanticscholar.orggcms.cz. This process significantly reduces the polarity and increases the volatility of the molecule. For this compound, the 3-beta-hydroxyl group would be targeted for silylation.
Once derivatized, the compound can be separated on a low-polarity capillary column, such as one coated with a dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds.
Table 2: Common Derivatization Reagents for GC Analysis of Sterols
| Reagent | Abbreviation | Target Functional Group |
|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Carboxyl |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, Carboxyl |
| N-methyl-N-trimethylsilyl-heptafluorobutyramide | MSHFBA | Hydroxyl, Carboxyl |
Thin-Layer Chromatography (TLC) for Screening and Purification
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary screening and purification of this compound from reaction mixtures or biological extracts. researchgate.netaocs.org The separation is based on the differential partitioning of the compound between a solid stationary phase (typically silica (B1680970) gel on a glass or aluminum plate) and a liquid mobile phase.
For the separation of sterols and related lipids, a mobile phase consisting of a mixture of nonpolar and moderately polar solvents is used. A common system for separating neutral lipids is a mixture of hexane (B92381) and ethyl acetate (B1210297) or diethyl ether rockefeller.edu. The polarity of the solvent system can be adjusted to achieve the desired separation. After development, the plate is dried, and the separated compounds are visualized. Visualization can be achieved by using a UV lamp if the compounds are UV-active, or by staining with reagents such as phosphomolybdic acid, iodine vapor, or a permanganate (B83412) solution, followed by heating rockefeller.eduyoutube.com. The retention factor (Rf) value can be used for preliminary identification by comparison with a standard.
Table 3: Example TLC System for Separation of Cholesterol Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 70:30 v/v) |
| Development | In a closed chamber until the solvent front is 1 cm from the top |
| Visualization | UV light (254 nm) and/or staining with phosphomolybdic acid followed by heating |
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of this compound. When coupled with a chromatographic separation technique, it provides a high degree of selectivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the analysis of trace levels of sterols in complex biological matrices. This technique is particularly valuable when analyzing compounds that are difficult to derivatize or are thermally labile.
For the analysis of this compound, a reversed-phase LC separation, similar to the HPLC methods described above, would be coupled to a tandem mass spectrometer. Ionization of the analyte is typically achieved using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). While ESI can be used, derivatization may be necessary to enhance ionization efficiency for certain sterols nih.gov. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides very high selectivity and reduces chemical noise, enabling low detection limits. For this compound, the protonated molecule [M+H]+ or an adduct ion would likely be selected as the precursor ion.
Table 4: Hypothetical LC-MS/MS (B15284909) Parameters for this compound
| Parameter | Description |
|---|---|
| Ionization Mode | Positive APCI or ESI |
| Precursor Ion (Q1) | m/z corresponding to [M+H]+ or [M+NH4]+ |
| Product Ion (Q3) | Specific fragment ions resulting from collision-induced dissociation |
| Collision Energy | Optimized for maximum product ion intensity |
| Dwell Time | 100-200 ms |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the powerful identification capabilities of MS. As with GC-FID, derivatization of this compound to its TMS ether is necessary prior to analysis.
Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, provides a chemical "fingerprint" that can be used for unambiguous identification by comparison to a spectral library or a known standard. A predicted GC-MS spectrum for the TMS derivative of 3beta-Hydroxy-5-cholestenal shows a molecular ion and characteristic fragment ions that can be used for its identification hmdb.ca. For quantification, selected ion monitoring (SIM) can be used, where the instrument is set to detect only specific ions characteristic of the analyte, which increases sensitivity and selectivity compared to scanning the full mass range.
Table 5: Predicted GC-MS Data for TMS-derivatized 3beta-Hydroxy-5-cholestenal
| Feature | Value | Reference |
|---|---|---|
| Derivative Type | 1 TMS | hmdb.ca |
| Molecular Formula | C30H52O2Si | hmdb.ca |
| Monoisotopic Mass | 472.374 Da | hmdb.ca |
| Ionization Energy | 70 eV | hmdb.ca |
| Key Predicted m/z Peaks | Specific fragment ions for identification | hmdb.ca |
Enzymatic and Cell-Based Assays for Biological Activity Assessment
Understanding the biological role of this compound requires assays that can quantify its effects on cellular processes and enzymatic pathways.
Enzymatic Assays are crucial for studying the metabolism of this compound. For the related and well-studied oxysterol, 24(S)-hydroxycholesterol, assays for the enzyme cholesterol 24-hydroxylase (CYP46A1) are used to determine its rate of production in tissues like the brain. nih.gov Such assays can measure the conversion of a substrate (e.g., cholesterol) to the oxysterol product. nih.gov Similar principles can be applied to study the synthesis or degradation of this compound by specific enzymes. For example, an assay could be developed to measure the activity of the enzyme responsible for the oxidation at the C-24 position. Enzymatic assays for cholesterol analysis, often utilizing cholesterol oxidase, are well-established and can be adapted to measure related sterols with high sensitivity and precision. acs.orgresearchgate.net
Cell-Based Assays provide a platform to investigate the biological effects of this compound within a living system. These assays can measure a wide range of cellular responses, including cytotoxicity, changes in gene expression, and modulation of signaling pathways. nih.gov
Gene Reporter Assays: A common approach involves using a reporter gene (e.g., luciferase) linked to a specific promoter that is responsive to the compound of interest. For example, a Chinese hamster ovary (CHO) cell-based assay using a low-density lipoprotein receptor/luciferase (LDLR/Luc) reporter system was used to identify activators of the LDL receptor promoter. nih.gov This type of assay could determine if this compound affects cholesterol homeostasis pathways.
Inflammatory Response Assays: Oxysterols are known to modulate inflammatory responses. creative-proteomics.comnih.gov Cell-based assays can assess the pro- or anti-inflammatory activity of this compound by treating immune cells (e.g., macrophages) with the compound and measuring the production of inflammatory markers like Tumor Necrosis Factor-alpha (TNF) via ELISA. nih.gov
Antioxidant Activity Assays: The redox properties of oxysterols can be evaluated using cellular antioxidant assays. creative-proteomics.com The Cell Antioxidant Assay (CAA) uses a probe like 2′,7′-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon cellular oxidation, to measure the ability of a compound to counteract an induced oxidative stress. mdpi.com Another advanced method, the AOP1 assay, uses controlled photoinduction of reactive oxygen species (ROS) to quantitatively measure the ROS-scavenging capacity of a compound in live cells. mdpi.combmglabtech.com
Table 2: Overview of Cell-Based Assays for Biological Activity
| Assay Type | Principle | Biological Question Addressed |
|---|---|---|
| Gene Reporter Assay (e.g., LDLR/Luc) | Measures the activation or repression of a target gene promoter by quantifying the expression of a reporter protein (luciferase). nih.gov | Does the compound regulate genes involved in cholesterol metabolism? nih.gov |
| Inflammatory Marker Quantification (e.g., ELISA) | Quantifies the secretion of cytokines (e.g., TNF) from immune cells after treatment with the compound. nih.gov | Does the compound have pro- or anti-inflammatory properties? nih.gov |
| Cell Antioxidant Assay (CAA) | A fluorescent probe (DCFH-DA) is used to measure intracellular ROS levels after an oxidative challenge. mdpi.com | Can the compound protect cells from oxidative stress? mdpi.com |
| AOP1 Assay | Controlled light-induced ROS production is monitored; antioxidant activity is measured by the delay or suppression of fluorescence increase. bmglabtech.com | What is the quantitative ROS-scavenging capacity of the compound in live cells? bmglabtech.com |
Sample Preparation and Purification Protocols from Complex Biological Matrices
The accurate quantification of this compound from complex biological matrices such as plasma, tissues, and cells is critically dependent on the sample preparation protocol. mdpi.comnih.gov The primary goals are to efficiently extract the analyte, remove interfering substances like abundant lipids and proteins, and prevent the artificial formation of oxysterols through autoxidation. researchgate.netnih.gov
A typical workflow involves several key steps:
Homogenization and Extraction: The initial step is to disrupt the tissue or cells and extract the lipids. Liquid-liquid extraction (LLE) is a common method. mdpi.com The classic Folch and Bligh/Dyer methods, which use a chloroform/methanol mixture, are widely employed to solubilize lipids and disrupt lipoproteins. nih.govmdpi.com To improve extraction efficiency, various solvent systems have been optimized; for example, a mixture of methyl tert-butyl ether (MTBE), methanol, and water has shown excellent capability for extracting oxysterols. mdpi.com The addition of antioxidants like butylated hydroxytoluene (BHT) during extraction is crucial to prevent autoxidation.
Saponification (Optional): Oxysterols in biological samples exist in both free and esterified forms. To measure the total amount, an alkaline hydrolysis step (saponification) is performed to cleave the fatty acid esters from the sterol backbone. nih.govlipidmaps.org This is often done by incubating the lipid extract with a strong base in alcohol. nih.gov
Purification and Cleanup: Following extraction, the sample contains numerous other lipids that can interfere with analysis. Solid-phase extraction (SPE) is the most common technique used to purify and concentrate oxysterols. mdpi.comnih.govaston.ac.uk SPE cartridges are used to separate the oxysterols from more nonpolar lipids like cholesterol and cholesteryl esters, as well as from very polar compounds. mdpi.commdpi.com
Table 3: General Protocol for Oxysterol Extraction from Biological Tissue
| Step | Procedure | Purpose | Key Considerations |
|---|---|---|---|
| 1. Sample Homogenization | Tissue is homogenized in a suitable buffer (e.g., PBS) often on ice. lipidmaps.org | To disrupt the tissue structure and release cellular contents. | Perform quickly and at low temperatures to minimize enzymatic activity and degradation. |
| 2. Lipid Extraction (LLE) | Addition of an organic solvent mixture (e.g., chloroform:methanol or MTBE:methanol) to the homogenate, followed by vortexing and centrifugation. mdpi.comnih.govlipidmaps.org | To extract lipids, including oxysterols, into an organic phase. | Use of deuterated internal standards is critical for accurate quantification. nih.govnih.gov |
| 3. Phase Separation | Addition of an aqueous solution (e.g., PBS or saline) to induce separation into an organic and an aqueous phase. The organic (lower) phase containing the lipids is collected. lipidmaps.org | To separate lipids from water-soluble components (proteins, salts, etc.). | Careful removal of the organic layer is needed to avoid contamination from the interface. lipidmaps.org |
| 4. Saponification (Optional) | The dried lipid extract is incubated with an alcoholic base (e.g., KOH in ethanol) at an elevated temperature. lipidmaps.org | To hydrolyze esterified oxysterols to their free form for total oxysterol measurement. | This step is omitted if only free oxysterols are to be measured. |
| 5. Purification (SPE) | The extract is loaded onto an SPE cartridge, which is then washed with nonpolar solvents to elute interfering lipids before eluting the oxysterols with a more polar solvent. nih.govmdpi.com | To remove interfering compounds and concentrate the oxysterol fraction. | The choice of SPE sorbent and elution solvents is critical for good recovery. mdpi.com |
| 6. Final Preparation | The purified oxysterol fraction is dried down under a stream of nitrogen and reconstituted in a suitable solvent for analysis (e.g., by LC-MS/MS). lipidmaps.org | To prepare the final sample in a solvent compatible with the analytical instrument. | Avoid excessive heat during drying to prevent degradation. |
Future Perspectives and Emerging Research Directions in Chol 5 En 24 Al 3beta Ol Studies
Elucidating Novel Biosynthetic Routes and Metabolic Enzymes
The formation of Chol-5-en-24-al-3beta-ol is presumed to be a multi-step process beginning with cholesterol. The initial and most well-characterized step in this pathway is the conversion of cholesterol to 24S-hydroxycholesterol (24-OHC), a reaction predominantly occurring in neurons and catalyzed by the enzyme cholesterol 24-hydroxylase (CYP46A1). mdpi.comnih.govelsevierpure.com This enzymatic conversion is a major pathway for cholesterol elimination from the brain. nih.gov
The subsequent oxidation of the 24-hydroxyl group of 24-OHC to form the aldehyde, this compound, is a critical yet poorly understood step. Future research must focus on identifying the specific enzymes responsible for this conversion. It is hypothesized that members of the hydroxysteroid dehydrogenase (HSD) or alcohol dehydrogenase (ADH) families could catalyze this reaction.
Key research objectives include:
Enzyme Identification: Utilizing genetic and proteomic approaches to identify the specific dehydrogenase(s) that convert 24-hydroxycholesterol (B1141375) to this compound in various tissues, particularly the brain.
Pathway Regulation: Investigating the regulatory mechanisms governing the expression and activity of these newly identified enzymes. This includes exploring transcriptional regulation and post-translational modifications that could influence the rate of this compound synthesis.
Non-Enzymatic Routes: Assessing the potential for non-enzymatic, free-radical-mediated oxidation pathways to generate this compound, especially under conditions of oxidative stress, a common feature in many pathological states. nih.gov
Table 1: Potential Enzymes in the Biosynthesis of this compound
| Step | Precursor | Product | Known/Hypothesized Enzyme Class | Primary Location |
|---|---|---|---|---|
| 1. Hydroxylation | Cholesterol | 24S-Hydroxycholesterol | Cytochrome P450 (CYP46A1) | Brain (Neurons) |
| 2. Oxidation | 24S-Hydroxycholesterol | This compound | Hydroxysteroid Dehydrogenases (HSDs) / Alcohol Dehydrogenases (ADHs) (Hypothesized) | To be determined |
Comprehensive In Vivo Functional Characterization and Phenotyping
Determining the precise physiological and pathophysiological roles of this compound requires robust in vivo studies. While data on this specific aldehyde is scarce, research on other cholesterol aldehydes, such as secosterols, has linked them to pro-inflammatory activities and the induction of protein aggregation, which are implicated in neurodegenerative diseases and atherosclerosis. nih.govresearchgate.netjst.go.jp The precursor molecule, 24-OHC, has a controversial role in Alzheimer's disease, with both neurotoxic and protective effects being reported. mdpi.com
Future research should leverage advanced animal models to dissect the function of this compound. The development of genetic models, such as knockout mice lacking the enzyme responsible for its synthesis, will be instrumental.
Priorities for functional characterization include:
Neurological Function: Given that its precursor is primarily synthesized in the brain, a key focus should be on the neurological phenotype. This involves assessing cognitive function, motor skills, and synaptic plasticity in animal models with altered this compound levels.
Cardiovascular Health: Investigating its potential role in atherosclerosis by examining its effects on lipid deposition, inflammation, and endothelial function in relevant mouse models.
Protein Interactions: The reactive aldehyde group can form covalent adducts with proteins, potentially altering their function. nih.gov Identifying these protein targets in vivo is crucial to understanding its mechanism of action.
Exploration of Therapeutic Potential and Drug Development Pipelines
The potential for oxysterols and their metabolic pathways to serve as therapeutic targets is a rapidly growing field of interest. drugtargetreview.comrupress.org If this compound is confirmed to be a key mediator in disease, several therapeutic strategies could be envisioned.
Future drug development could focus on:
Enzyme Modulation: Developing small molecule inhibitors or activators for the enzymes that synthesize or degrade this compound. For instance, if the compound proves to be neurotoxic, inhibiting its formation could be a therapeutic goal for neurodegenerative diseases. mdpi.com
Receptor Antagonism: Identifying and targeting specific cellular receptors, such as nuclear receptors, that may be activated or inhibited by this compound. nih.gov
Biomarker Development: Quantifying levels of this compound in accessible biofluids like plasma or cerebrospinal fluid could lead to its development as a biomarker for diagnosing or monitoring the progression of diseases such as Alzheimer's or multiple sclerosis. nih.gov
Integration of Omics Technologies for Systems-Level Understanding
A comprehensive, systems-level understanding of the role of this compound requires the integration of multiple "omics" technologies. These high-throughput approaches can provide an unbiased view of the molecular networks influenced by this oxysterol.
Future research should integrate the following:
Metabolomics and Lipidomics: Advanced mass spectrometry techniques can be used for the precise quantification of this compound and related metabolites in various biological samples. nih.govmdpi.com This will help correlate its levels with specific physiological states or disease stages.
Proteomics: Chemoproteomic strategies can identify the full spectrum of proteins that interact with or are covalently modified by this compound. nih.gov This can reveal its mechanism of action and downstream effects on cellular pathways.
Transcriptomics: Analyzing changes in gene expression in response to varying levels of this compound can identify the signaling pathways and cellular processes it regulates.
Table 2: Application of Omics Technologies to this compound Research
| Omics Technology | Key Research Question | Potential Insights |
|---|---|---|
| Metabolomics/Lipidomics | What are the endogenous levels in health and disease? | Biomarker discovery; understanding metabolic flux. |
| Proteomics | Which proteins does it bind to or modify? | Mechanism of action; identification of drug targets. |
| Transcriptomics | Which genes are regulated by this molecule? | Elucidation of signaling pathways; understanding cellular responses. |
By pursuing these integrated research directions, the scientific community can move towards a complete understanding of the role of this compound, potentially unlocking new diagnostic and therapeutic avenues for a range of human diseases.
Q & A
Q. How can Chol-5-en-24-al-3beta-ol be synthesized and characterized in laboratory settings?
Methodological Answer: Synthesis typically begins with cholesterol or a structurally similar sterol as a precursor. The aldehyde group at position 24 can be introduced via controlled oxidation of a primary alcohol using reagents like pyridinium chlorochromate (PCC) or Swern oxidation, followed by purification via column chromatography. The 3β-hydroxyl group’s stereochemistry is preserved using protecting groups (e.g., acetyl or silyl ethers) during synthesis. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹). Polarimetry can verify optical activity .
Q. What analytical techniques are essential for quantifying this compound in biological matrices?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (for conjugated systems) or evaporative light scattering detection (ELSD) is optimal for quantification. Gas chromatography (GC) may require derivatization (e.g., silylation) due to the compound’s low volatility. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity. Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects. Validation parameters (linearity, limit of detection, recovery) must adhere to guidelines from the International Council for Harmonisation (ICH) .
Q. What are the primary biological roles or pathways involving this compound?
Methodological Answer: As a sterol derivative, it may modulate membrane fluidity or interact with enzymes in cholesterol biosynthesis (e.g., lanosterol demethylase) or bile acid metabolism. To investigate this, use radiolabeled (³H or ¹⁴C) this compound in cell-based assays, followed by autoradiography or scintillation counting. Knockout models (e.g., CRISPR-Cas9-modified hepatocytes) can identify pathway dependencies. Comparative lipidomics via LC-MS can reveal perturbations in sterol intermediates .
Advanced Research Questions
Q. How does the aldehyde group at position 24 influence the compound’s reactivity and stability in physiological conditions?
Methodological Answer: The aldehyde group is prone to nucleophilic attack (e.g., by amines in proteins or water), leading to Schiff base formation or hydration to a geminal diol. Stability studies should be conducted in buffers (pH 7.4, 37°C) with periodic sampling analyzed via HPLC. Computational simulations (e.g., density functional theory, DFT) predict reaction pathways and transition states. To mitigate instability, consider prodrug strategies (e.g., acetal or oxime derivatives) .
Q. How can researchers resolve contradictory data regarding the stereochemical stability of this compound under varying experimental conditions?
Methodological Answer: Contradictions often arise from differing solvent systems or temperature gradients. Use dynamic NMR (DNMR) to study conformational exchange rates, or X-ray crystallography to resolve absolute configuration. Redundant experimental validation (e.g., circular dichroism combined with optical rotation) ensures consistency. For conflicting biological activity data, employ isogenic cell lines to control for genetic variability and use statistical tools like Bland-Altman analysis to assess measurement agreement .
Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of this compound with lipid bilayers or receptor proteins?
Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36 or Martini) model lipid bilayer insertion and diffusion coefficients. Docking software (AutoDock Vina, Schrödinger Glide) predicts binding affinities to receptors like nuclear hormone receptors (e.g., LXR or FXR). Quantum mechanics/molecular mechanics (QM/MM) hybrid methods elucidate electronic interactions at binding sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What strategies optimize the reproducibility of this compound’s synthetic protocol across laboratories?
Methodological Answer: Adopt a factorial experimental design to identify critical parameters (e.g., reaction time, solvent purity). Document all steps in machine-readable formats (e.g., Chemical Markup Language, CML) and share raw data (NMR FIDs, chromatograms) via repositories like Zenodo. Use robust statistical analysis (e.g., RSD ≤5% for yields) and interlaboratory comparisons. The “Experimental” section in manuscripts must detail equipment brands, software versions, and batch numbers of reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
